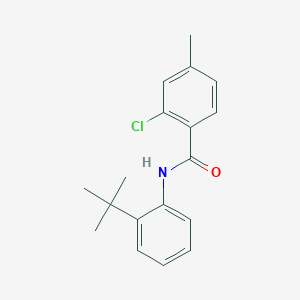![molecular formula C14H12Cl2O2 B5768783 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. However,
Mecanismo De Acción
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting COX enzymes, 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and physiological effects:
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been shown to have several biochemical and physiological effects, including:
1. Anti-inflammatory effect: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic effect: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene reduces pain by inhibiting the production of prostaglandins.
3. Antipyretic effect: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene reduces fever by inhibiting the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has several advantages and limitations for lab experiments, including:
Advantages:
1. It is a well-studied compound with a known mechanism of action.
2. It is commercially available and relatively inexpensive.
3. It has been shown to be effective in various scientific research applications.
Limitations:
1. It has poor solubility in water, which can make it difficult to use in certain experiments.
2. It has a short half-life, which can limit its effectiveness in certain experiments.
3. It can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has several potential future directions for scientific research, including:
1. Development of more potent and selective COX inhibitors based on the structure of 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene.
2. Investigation of the potential neuroprotective properties of 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene for the treatment of neurodegenerative diseases.
3. Investigation of the potential anticancer properties of 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene for the development of new cancer therapies.
Métodos De Síntesis
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene can be synthesized through a multistep synthetic route. The first step involves the reaction of 2-methoxyphenol with 2-chloromethyl-4,6-dimethoxy-1,3,5-triazine to form 2-(chloromethyl)-4-methoxyphenol. The second step involves the reaction of 2-(chloromethyl)-4-methoxyphenol with 1,3-dichlorobenzene to form 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene.
Aplicaciones Científicas De Investigación
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research applications, including:
1. Treatment of rheumatoid arthritis: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been shown to be effective in reducing pain and inflammation associated with rheumatoid arthritis.
2. Cancer treatment: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells.
3. Treatment of Alzheimer's disease: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been studied for its potential neuroprotective properties. It has been shown to protect against beta-amyloid-induced toxicity, which is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c1-17-13-7-2-3-8-14(13)18-9-10-11(15)5-4-6-12(10)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMBEUZBJGJHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[(2-methoxyphenoxy)methyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
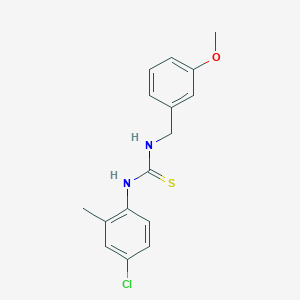
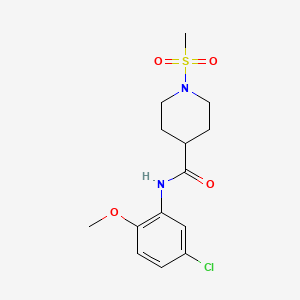
![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)
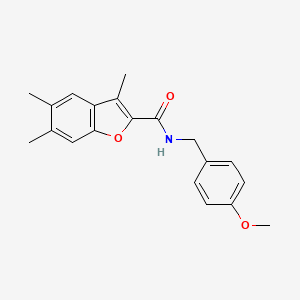
![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
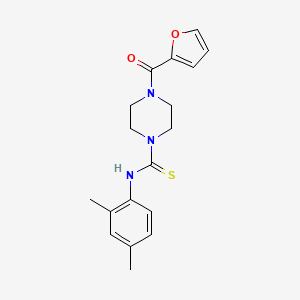
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)
